2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid
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Overview
Description
2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid is a complex organic compound with a unique structure that includes a cyclohexene ring, a phenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid typically involves the reaction of 3-oxo-5-phenylcyclohex-1-enylamine with benzoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize the reaction conditions, reduce production costs, and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid derivatives: These compounds share a similar core structure but have different functional groups attached.
Cyclohexene derivatives: Compounds with a cyclohexene ring and various substituents.
Benzoic acid derivatives: Compounds with a benzoic acid moiety and different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[(3-oxo-5-phenylcyclohexen-1-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-16-11-14(13-6-2-1-3-7-13)10-15(12-16)20-18-9-5-4-8-17(18)19(22)23/h1-9,12,14,20H,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVFABTXZKQGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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